REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([CH3:14])([CH3:13])[CH2:7][C:8](=O)[NH:9]2)=[CH:4][CH:3]=1>C1COCC1>[CH3:13][C:6]1([CH3:14])[C:5]2[C:10](=[CH:11][C:2]([NH2:1])=[CH:3][CH:4]=2)[NH:9][CH2:8][CH2:7]1
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Name
|
|
Quantity
|
1.07 g
|
Type
|
reactant
|
Smiles
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NC1=CC=C2C(CC(NC2=C1)=O)(C)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux under N2 for 15 h
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
The solvents were removed under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
The residue was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux in 20 ml of MeOH for 2 h
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
0.80 g of NaHCO3 was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
condensed
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash column chromatography (5 to 10% of EtOAc in CH2Cl2)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CCNC2=CC(=CC=C12)N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |